

Comparative Physical Properties of Anisidine Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxy-3-methylaniline

Cat. No.: B090814

[Get Quote](#)

The following table summarizes the key physical properties of 3-Methyl-p-anisidine and related compounds, facilitating a clear comparison of their characteristics.

Property	3-Methyl-p-anisidine (Target Compound)	p-Cresidine	3-Methoxy-4-methylaniline	N-Methyl-p-anisidine
Systematic Name	4-methoxy-3-methylaniline	2-methoxy-5-methylaniline	3-methoxy-4-methylaniline	4-methoxy-N-methylaniline
Structure				
CAS Number	136-90-3	120-71-8[1]	16452-01-0[2]	5961-59-1[3]
Molecular Formula	C ₈ H ₁₁ NO	C ₈ H ₁₁ NO[4]	C ₈ H ₁₁ NO[2]	C ₈ H ₁₁ NO[3]
Molecular Weight	137.18 g/mol	137.2 g/mol [1]	137.18 g/mol [2]	137.18 g/mol [3]
Appearance	Solid	White to silver-gray crystals[5] [6]	Solid[2]	Solid[3]
Melting Point	57-60 °C	52 °C[1]	57-59 °C[2]	33-36 °C[3]
Boiling Point	Data not available	235 °C at 760 mmHg[1][6]	>113 °C (Flash Point)[2]	135-136 °C at 19 mmHg[3]
Solubility	Data not available	Slightly soluble in water; Soluble in ethanol, ether, benzene, petroleum ether[1][6]	Data not available	Data not available

Experimental Protocols

The determination of physical properties relies on standardized laboratory procedures. The following sections detail the methodologies for measuring melting point, boiling point, and solubility, applicable to aromatic amines like 3-Methyl-p-anisidine.

Melting Point Determination

The melting point provides a crucial indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.

Methodology (Capillary Method):

- Sample Preparation: A small amount of the dry, solid compound is finely pulverized.[\[7\]](#) The open end of a glass capillary tube is jabbed into the powder to collect a sample.[\[7\]](#) The tube is then inverted and tapped gently, or dropped through a long glass tube, to pack the solid into the closed end to a height of 2-3 mm.[\[7\]](#)
- Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus (e.g., a Mel-Temp or Thiele tube). The sample should be positioned adjacent to the thermometer bulb to ensure accurate temperature measurement.[\[8\]](#)[\[9\]](#)
- Measurement:
 - For an unknown compound, a rapid preliminary heating (10-20°C per minute) is performed to determine an approximate melting range.[\[10\]](#)
 - For a precise measurement, a fresh sample is heated rapidly to about 20°C below the approximate melting point.[\[7\]](#) The heating rate is then reduced to 1-2°C per minute.
- Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[\[11\]](#)

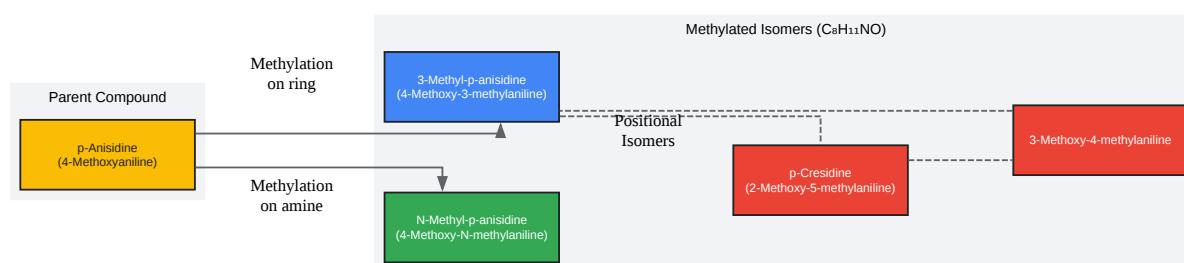
Methodology (Micro Boiling Point / Thiele Tube Method):

- Sample Preparation: A few drops of the liquid sample are placed into a small test tube (e.g., a Durham tube), filling it to a depth of about 1.5-2.0 cm.[\[12\]](#)
- Apparatus Setup:

- The small test tube is attached to a thermometer with a rubber band, ensuring the bottom of the tube is level with the thermometer bulb.[13]
- A capillary tube, sealed at one end, is placed into the test tube with its open end down.[13]
- This assembly is secured in a Thiele tube filled with mineral oil, with the thermometer bulb positioned just below the side arm.[12]
- Measurement:
 - The side arm of the Thiele tube is heated gently, causing the temperature of the oil to rise. [12] Air trapped in the capillary tube will bubble out.
 - Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.[12] At this point, the heat is removed.
- Data Recording: The apparatus is allowed to cool. The boiling point is the temperature recorded at the exact moment the stream of bubbles stops and the liquid begins to be drawn up into the capillary tube.[13] The barometric pressure should also be recorded.[11]

Solubility Determination

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups within a molecule.[14][15]


Methodology (Qualitative):

- Initial Solvent Test (Water): Approximately 10 mg of the solid compound (or 2-3 drops of a liquid) is added to a test tube containing 0.5-1 mL of deionized water.[15][16] The tube is shaken vigorously. If a homogeneous solution forms, the compound is water-soluble.[16]
- pH Test (for Water-Soluble Compounds): If the compound dissolves in water, the solution's pH is tested with litmus or pH paper. An acidic pH (≤ 4) suggests a carboxylic acid, while a basic pH (≥ 8) indicates an amine.[15]
- Acid/Base Solubility Tests (for Water-Insoluble Compounds):

- 5% HCl: To a fresh sample, 1 mL of 5% aqueous HCl is added. If the compound dissolves, it is likely an organic base, such as an amine.[14][17]
- 5% NaOH: If insoluble in HCl, a fresh sample is tested with 1 mL of 5% aqueous NaOH. Dissolution indicates an acidic functional group.[14][17]
- 5% NaHCO₃: If soluble in NaOH, a fresh sample is tested with 5% sodium bicarbonate. Effervescence or dissolution indicates a strong acid like a carboxylic acid.[15]
- Inert Compounds: Compounds insoluble in water, dilute acid, and dilute base are classified as neutral.[17]

Visualization of Structural Relationships

To clarify the relationships between 3-Methyl-p-anisidine and its related isomers, the following diagram illustrates their chemical structures.

[Click to download full resolution via product page](#)

Caption: Structural relationships between p-anisidine and its methylated isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. 3-甲氧基-4-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-甲氧基-N-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. para-Cresidine - Wikipedia [en.wikipedia.org]
- 5. 120-71-8 | CAS DataBase [m.chemicalbook.com]
- 6. 2-Methoxy-5-Methylaniline | C8H11NO | CID 8445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scribd.com [scribd.com]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. chymist.com [chymist.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. www1.udel.edu [www1.udel.edu]
- 16. youtube.com [youtube.com]
- 17. scribd.com [scribd.com]
- To cite this document: BenchChem. [Comparative Physical Properties of Anisidine Isomers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b090814#physical-properties-of-3-methyl-p-anisidine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com